molecular formula C10H8F4OS B14050728 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14050728
M. Wt: 252.23 g/mol
InChI Key: OSTHSSKSJOQTAN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a 4-fluoro group and a 2-(trifluoromethylthio) group on the phenyl ring. The trifluoromethylthio (-SCF₃) moiety is a strong electron-withdrawing group, while the fluorine atom at the para position further modulates electronic properties.

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[4-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

OSTHSSKSJOQTAN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-fluoro-2-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Electronic Differences

a. 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one (C₁₂H₁₃F₃OS, M = 262.29 g/mol)

  • Structural Variance : The ethyl group at the 3-position replaces the 4-fluoro group in the target compound.
  • Electronic Effects : The -SCF₃ group retains strong electron-withdrawing properties, but the ethyl group introduces steric bulk and weak electron-donating effects, reducing overall ring deactivation compared to the target compound’s 4-fluoro substituent.
  • Physicochemical Impact : The absence of fluorine lowers polarity and molecular weight (262.29 vs. ~280 g/mol estimated for the target compound) .

b. Halogenated Derivatives (e.g., 1-(4-Chlorophenyl)propan-1-one, 1-(4-Bromophenyl)propan-1-one)

  • Reactivity in Coupling Reactions : Halogenated analogs like 1-(4-chlorophenyl)propan-1-one exhibit moderate yields (60–70%) in C–O coupling reactions with N-hydroxyphthalimide. The target compound’s -SCF₃ group may hinder coupling at the α-position due to increased steric and electronic deactivation .
  • Electronic Comparison: -Cl and -Br are weaker electron-withdrawing groups than -SCF₃, leading to less pronounced ring deactivation .

c. 1-(4-(Trifluoromethyl)phenyl)propan-1-one

  • Substituent Effects : The -CF₃ group is less polarizable than -SCF₃, resulting in reduced electron-withdrawing capacity. This difference may influence catalytic applications; for example, in cobalt-catalyzed isomerizations, -SCF₃ could alter substrate binding or transition states .

a. Reaction Yields and Selectivity

  • C–O Coupling : Thiophene-derived ketones (e.g., 1-(5-bromothiophen-2-yl)propan-1-one) show lower yields (50–58%) compared to halogenated aryl ketones (60–73%). The target compound’s -SCF₃ group may further reduce yields due to steric hindrance .

b. Solubility and Stability

  • The -SCF₃ and -F groups in the target compound increase hydrophobicity, reducing aqueous solubility compared to hydroxylated analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one). This property may limit applications in aqueous-phase reactions but enhance membrane permeability in bioactive contexts .

Biological Activity

1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one, with a molecular formula of C10H8F4OS and a molecular weight of 252.23 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1804159-27-0
  • Molecular Formula : C10H8F4OS
  • Molecular Weight : 252.23 g/mol

Pharmacological Activity

Research has indicated that this compound exhibits several pharmacological activities:

1. Antidepressant Activity

A study highlighted its potential as an antidepressant through its interaction with serotonin receptors. The compound has been identified as a ligand for the 5-HT1A and 5-HT7 receptors, which are critical targets in the treatment of depression. It demonstrated weak inhibitory potency for phosphodiesterases PDE4B and PDE10A, suggesting a multifaceted mechanism of action that could enhance serotonin signaling pathways .

2. Anxiolytic Effects

In animal models, specifically the forced swim test (FST), the compound exhibited significant anxiolytic effects comparable to established anxiolytics like diazepam. This suggests that it may influence anxiety-related pathways in addition to its antidepressant properties .

3. Enzyme Interaction

The compound's structure allows it to interact with various enzymes and receptors, potentially influencing metabolic pathways. Its trifluoromethylthio group is particularly notable for enhancing lipophilicity, which can affect bioavailability and receptor binding affinity.

The mechanism of action for this compound involves:

  • Serotonin Receptor Modulation : By acting as a ligand for serotonin receptors, it can modulate neurotransmitter levels in the brain.
  • Phosphodiesterase Inhibition : The weak inhibition of PDEs may contribute to increased cyclic AMP levels, further enhancing serotonergic signaling pathways.

Case Studies and Research Findings

StudyFindings
Antidepressant Activity StudyIdentified as a potent ligand for 5-HT1A and 5-HT7 receptors; demonstrated antidepressant-like effects in FST .
Anxiolytic EffectsShowed greater anxiolytic potency than diazepam in animal models .
Enzyme Interaction StudyInvestigated interactions with various enzymes; showed potential for influencing metabolic pathways.

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